4-tert-Butyl-4'-chlorobenzophenone
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Overview
Description
4-tert-Butyl-4’-chlorobenzophenone is an organic compound with the molecular formula C17H17ClO. It is a derivative of benzophenone, where one phenyl ring is substituted with a tert-butyl group and the other with a chlorine atom. This compound is known for its applications in various chemical processes and industries due to its unique structural properties .
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of various polymers , suggesting that its targets could be the reactive sites in polymer chains.
Mode of Action
4-tert-Butyl-4’-chlorobenzophenone likely interacts with its targets through chemical reactions. It may participate in free radical reactions, nucleophilic substitutions, and oxidations . The exact mode of action depends on the specific reaction conditions and the other reactants present.
Biochemical Pathways
It’s known that this compound can act as a chain stopper or endcapper in polymer synthesis . This suggests that it may affect the polymerization pathway by limiting chain growth.
Pharmacokinetics
Its molecular weight of 27277 could influence its bioavailability. Compounds with a molecular weight below 500 are generally more likely to be absorbed in the body.
Result of Action
The molecular and cellular effects of 4-tert-Butyl-4’-chlorobenzophenone’s action are likely related to its role in polymer synthesis. By acting as a chain stopper, it can control the molecular weight of the resulting polymer . This can influence the physical properties of the polymer, such as its strength, flexibility, and resistance to degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-tert-Butyl-4’-chlorobenzophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, 4-tert-butylbenzoyl chloride reacts with chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful temperature control to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 4-tert-Butyl-4’-chlorobenzophenone often involves large-scale Friedel-Crafts acylation. The process is optimized for efficiency, with continuous monitoring of reaction parameters to maintain consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-4’-chlorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The tert-butyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenones, while reduction reactions typically produce alcohols .
Scientific Research Applications
4-tert-Butyl-4’-chlorobenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds.
Biology: Researchers use it to study the effects of structural modifications on biological activity. It serves as a model compound for investigating the interactions between small molecules and biological targets.
Medicine: It has potential applications in drug discovery and development. Its derivatives are explored for their pharmacological properties and therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzophenone: Similar structure but lacks the chlorine substituent.
4-Chlorobenzophenone: Similar structure but lacks the tert-butyl substituent.
Benzophenone: The parent compound without any substituents.
Uniqueness
4-tert-Butyl-4’-chlorobenzophenone is unique due to the presence of both tert-butyl and chlorine substituents. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other benzophenone derivatives may not be suitable .
Properties
IUPAC Name |
(4-tert-butylphenyl)-(4-chlorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO/c1-17(2,3)14-8-4-12(5-9-14)16(19)13-6-10-15(18)11-7-13/h4-11H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBVBJKJZFDPPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373799 |
Source
|
Record name | 4-tert-Butyl-4'-chlorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67743-49-1 |
Source
|
Record name | 4-tert-Butyl-4'-chlorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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